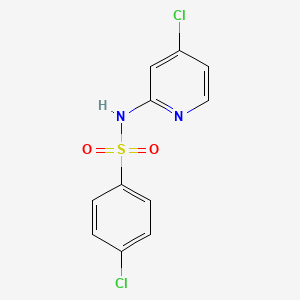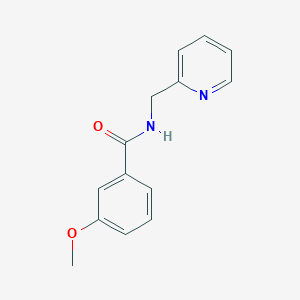
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide, commonly referred to as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a sulfonamide-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of CPB is not fully understood, but research suggests that it acts by inhibiting various enzymes and signaling pathways. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPB has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In autoimmune disorders, CPB has been shown to inhibit the activity of B cells, which are responsible for the production of autoantibodies.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects. In cancer cells, CPB has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In inflammation, CPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce tissue damage. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, CPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPB has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
For research on CPB include the development of novel derivatives, the identification of new targets, and the combination with other drugs for more effective treatments.
Synthesemethoden
CPB can be synthesized using various methods, including the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent to yield CPB. Other methods of synthesis include the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a base, and the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
CPB has been extensively studied for its potential applications in various fields. In cancer research, CPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been studied for its anti-inflammatory properties, with research indicating that it can inhibit the production of pro-inflammatory cytokines. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies, thereby reducing inflammation and tissue damage.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-10(4-2-8)18(16,17)15-11-7-9(13)5-6-14-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBTZMAYDAQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)


![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)
![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)